molecular formula C10H21N2O3P B1496382 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate CAS No. 663199-29-9

1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate

Cat. No.: B1496382
CAS No.: 663199-29-9
M. Wt: 248.26 g/mol
InChI Key: LTSLABGYOBTVCO-UHFFFAOYSA-M
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Description

1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make ionic liquids particularly useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate can be synthesized through a multi-step process involving the reaction of 1-ethyl-3-methylimidazolium chloride with ethyl ethylphosphonate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding phosphonic acids.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of substituted imidazolium compounds.

Scientific Research Applications

1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and stability.

    Biology: Employed in the extraction and stabilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a medium for pharmaceutical reactions.

    Industry: Utilized in electrochemical applications, including batteries and supercapacitors, due to its high ionic conductivity.

Mechanism of Action

The mechanism by which 1-ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate exerts its effects involves its ability to stabilize ionic species and facilitate electron transfer reactions. The imidazolium cation interacts with various molecular targets, enhancing the reactivity and stability of the compounds involved. This interaction is crucial in catalytic processes and electrochemical applications.

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Ethyl-3-methylimidazolium ethyl sulfate

Comparison: 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate stands out due to its unique combination of ethyl and ethylphosphonate groups, which impart specific properties such as enhanced solubility and reactivity. Compared to 1-ethyl-3-methylimidazolium chloride, it offers better thermal stability and ionic conductivity. When compared to 1-butyl-3-methylimidazolium hexafluorophosphate, it provides a different reactivity profile, making it suitable for specific applications in catalysis and electrochemistry.

Properties

IUPAC Name

ethoxy(ethyl)phosphinate;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C4H11O3P/c1-3-8-5-4-7(2)6-8;1-3-7-8(5,6)4-2/h4-6H,3H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSLABGYOBTVCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CCOP(=O)(CC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10110068
Record name 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663199-29-9
Record name 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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